5-Bromotryptamine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromotryptamine and related compounds often involves bromination reactions where a bromine atom is introduced into the tryptamine skeleton. Techniques may vary, including direct bromination or the use of bromo-organic compounds as reagents. The specific position of bromination (e.g., at the 5-position in the indole ring) can be critical for the resulting compound's biological activity and chemical properties.
Molecular Structure Analysis
The molecular structure of 5-Bromotryptamine is characterized by the presence of an indole ring system, common to tryptamines, with a bromine atom substituted at a specific position, such as the 5-position. This substitution can influence the molecule's electronic distribution, conformation, and interactions with biological targets. Advanced techniques like 2D NMR and X-ray crystallography can be used to elucidate the detailed molecular structure and stereochemistry.
Chemical Reactions and Properties
Brominated tryptamines, including 5-Bromotryptamine, can undergo various chemical reactions, reflecting their reactivity and functional group chemistry. The bromine atom can participate in nucleophilic substitution reactions, coupling reactions, and even serve as a protecting group in complex synthetic sequences. The presence of bromine can also influence the compound's photophysical properties, potentially leading to unique luminescent characteristics.
Physical Properties Analysis
The physical properties of 5-Bromotryptamine, such as solubility, melting point, and crystal structure, are influenced by the bromine substitution. Bromination typically increases molecular weight and can affect the compound's solubility in organic solvents and water. The crystal structure, which can be determined by X-ray crystallography, provides insights into the compound's solid-state organization and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 5-Bromotryptamine, including its reactivity, stability, and interactions with other molecules, are significantly affected by the presence of the bromine atom. Bromine is a relatively electronegative and sizable substituent, which can impact the electronic properties of the indole ring and the overall molecule. These properties are crucial for understanding the compound's behavior in chemical reactions and its interaction with biological systems.
Scientific Research Applications
1. Application as 5-HT2A Receptor Antagonists
- Summary of Application : 5-Hydroxytryptamine type 2A (5-HT2A) receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies . Bromotryptamine derivatives, such as 6-bromo-N-propionyltryptamine, have been found to exhibit antagonist activity against the 5-HT2A receptor .
- Methods of Application : The inhibitory activity was performed in CHO-K1 (Chinese hamster ovary) cells where recombinant human 5-HT2A receptor was expressed, measured by the calcium flux assay .
- Results or Outcomes : Compound 1 with an N-propionyl side chain exhibited stronger 5-HT2A receptor antagonist activity than that of N-acetyl derivative (2), indicating that 6-bromotryptamine analogues with a longer chain acyl group perhaps displayed a more potent capacity to the target .
2. Application in Neuroprotection
- Summary of Application : Bromotryptamine derivatives have been found in marine sponges and have shown potential neuroprotective effects .
- Methods of Application : The neuroprotective activity of these compounds was tested on human neuroblastoma SH-SY5Y and microglia BV2 cells .
- Results or Outcomes : These compounds showed almost no cytotoxic effect up to 10 µM on the tested cells, and some of them exhibited an interesting neuroprotective activity by reducing oxidative damage .
3. Application in Drug Discovery
- Summary of Application : The indole scaffold, a structure found in bromotryptamine, is a recurring structure in multiple bioactive heterocycles and natural products . Regioselective halogenation of the indole scaffold is a common strategy in drug discovery to tune the properties of lead drug candidates .
- Methods of Application : In this work, the industrial workhorse Saccharomyces cerevisiae was engineered for the de novo production of halogenated tryptophan and tryptamine derivatives . Functional expression of bacterial tryptophan halogenases together with a partner flavin reductase and a tryptophan decarboxylase resulted in the production of halogenated tryptophan and tryptamine with chlorine or bromine .
- Results or Outcomes : Some of the products obtained like 6-bromotryptamine could have direct applications in the pharmaceutical industry . The derivative 6-bromotryptamine A has been demonstrated to inhibit the activity of acetylcholinesterase in vitro and prevent scopolamine-induced short-term cognitive impairments in mice .
Safety And Hazards
5-Bromotryptamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P264, P270, P301 + P312, and P501 .
Future Directions
The future directions of 5-Bromotryptamine research could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its neuroprotective activity, as some brominated alkaloids have shown neuroprotective effects by reducing oxidative damage .
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHUQJRRADEHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957504 | |
Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromotryptamine | |
CAS RN |
3610-42-2 | |
Record name | 5-Bromotryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3610-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromotryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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